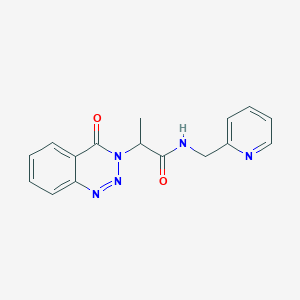

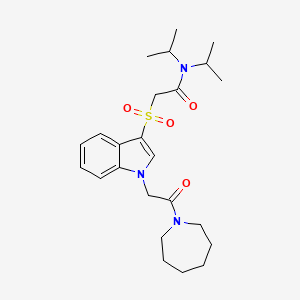

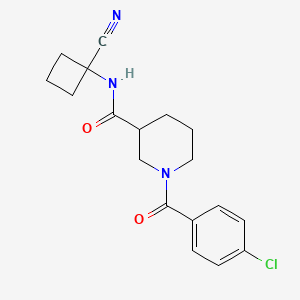

![molecular formula C28H25N3O3S B2505383 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 866348-83-6](/img/structure/B2505383.png)

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insight into similar chemical structures and their biological evaluations. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . The second paper reports on the synthesis and biological evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor (PBR) ligands . These studies suggest that the compound may also have significant biological activity, potentially interacting with specific receptors or enzymes.

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to evaluate their biological activity. In the first paper, a series of compounds were synthesized by varying the substituents at the carbon adjacent to the amide nitrogen and the amino functions . The second paper also describes the synthesis of compounds with a focus on the variability of substituents at the 3-position of the acetamide moiety . These methods could potentially be applied to the synthesis of this compound, with an emphasis on the introduction of the ethoxy, phenyl, and p-tolyl groups to the core pyrimidinyl structure.

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their biological activity. The first paper indicates that the introduction of chiral amino acids to introduce alkyl and aryl substituents at specific positions can lead to potent compounds . The second paper's 3D-QSAR model evaluates the effect of different substitutions on the acetamide moiety, which is relevant for understanding the structure-activity relationship . For the compound , analyzing the placement and electronic effects of the ethoxy, phenyl, and p-tolyl groups could provide insights into its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of substituents through various chemical reactions . The reactivity of the thioether group in the compound of interest may also be significant, as it could participate in further chemical transformations or influence the compound's binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. The papers provided do not directly discuss these properties for the compound , but they do highlight the importance of such properties in the overall evaluation of related compounds . For instance, the solubility of the compound could affect its bioavailability, and its stability could influence its shelf life and suitability for in vivo studies.

Applications De Recherche Scientifique

Heterocyclic Chemistry Synthesis

A significant application of this compound lies in the field of heterocyclic chemistry, where it serves as a precursor or intermediate in synthesizing various heterocyclic compounds. For instance, Elian, Abdelhafiz, and Abdelreheim (2014) discussed the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine from a reaction involving compound 1a with acetic anhydride and acid chloride, leading to pyrano[2,3-d] pyrimidin-7-yl-acetamide derivatives. This process highlights the role of such compounds in generating polyfunctionally substituted heterocyclic compounds, including chromeno and pyrimidine derivatives, which are characterized by their complex structures and potential pharmaceutical applications (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial and Anti-inflammatory Applications

Another critical application is in the development of antimicrobial and anti-inflammatory agents. For example, Rajanarendar et al. (2012) synthesized novel series of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones with significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds were evaluated against various microbial strains and showed potent activities comparable to standard drugs, highlighting the therapeutic potential of chromeno[2,3-d]pyrimidin-4-yl derivatives in treating infections and inflammation (Rajanarendar et al., 2012).

Catalyst-Free Synthesis Methods

Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis method for creating a new series of functionalized chromeno[2,3-d]pyrimidine derivatives under ambient conditions. This approach emphasizes the environmental and economic benefits of synthesizing heterocyclic compounds without the need for catalysts, offering a green chemistry perspective to the synthesis of chromeno[2,3-d]pyrimidine derivatives (Brahmachari & Nayek, 2017).

Propriétés

IUPAC Name |

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3S/c1-3-33-23-11-7-10-20-16-22-27(34-25(20)23)30-26(19-8-5-4-6-9-19)31-28(22)35-17-24(32)29-21-14-12-18(2)13-15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZUIZWTAKJCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

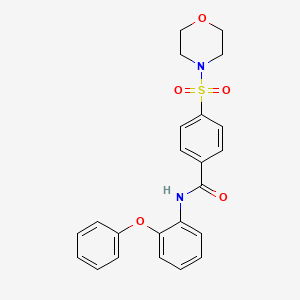

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

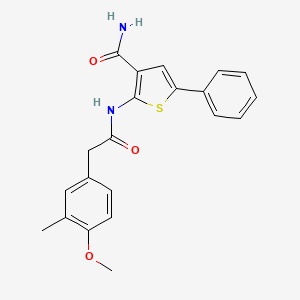

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

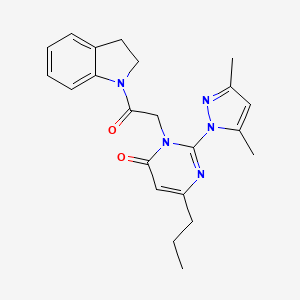

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)